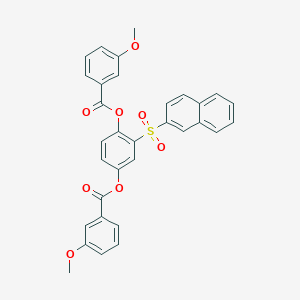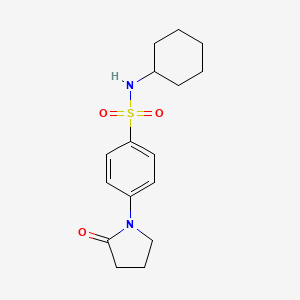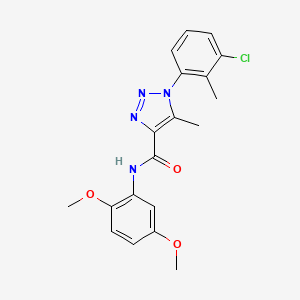![molecular formula C16H21ClN2O3S B4540696 1-[(2-chlorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B4540696.png)
1-[(2-chlorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide
Description
"1-[(2-chlorobenzyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide" belongs to a class of compounds that have been explored for various biological activities and synthetic methods. This compound, specifically, is part of a broader family of piperidine derivatives, which have been investigated for their chemical and physical properties.
Synthesis Analysis
- The synthesis of related O-substituted derivatives of piperidine sulfonyl compounds involves coupling reactions and substitutions under controlled conditions (Khalid et al., 2013).
- Synthesis of similar compounds often includes the use of Lewis basic catalysts and specific substituents to achieve high yields and enantioselectivities (Wang et al., 2006).
Molecular Structure Analysis
- The crystal and molecular structure of related piperidine derivatives have been studied, revealing typical chair conformations and specific geometrical arrangements around sulfur atoms (Girish et al., 2008).
Chemical Reactions and Properties
- Piperidine derivatives, including those with sulfonyl groups, have been explored for their ability to undergo various chemical reactions, such as cycloadditions and conjugate additions, yielding diverse products with potential biological activities (Liu et al., 2013).
Physical Properties Analysis
- Research on related compounds has focused on their solubility in different solvents and their stability under various conditions, which are critical for their potential applications (Yan & Gao, 2000).
Chemical Properties Analysis
- Piperidine derivatives, such as the one , are often characterized by their reactivity with various electrophiles and nucleophiles, forming diverse chemical structures with potential pharmacological importance (Srivastava et al., 2008).
properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclopropylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-15-4-2-1-3-13(15)11-23(21,22)19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMIIOLCGIQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorobenzyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4540625.png)


![4-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylphenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4540646.png)
![3-methoxy-N-[3-(4-morpholinyl)-3-oxopropyl]benzamide](/img/structure/B4540648.png)
![2-[({3-[(cyclohexylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4540658.png)
![N-[1-(2-methoxyphenyl)ethyl]-2-furamide](/img/structure/B4540662.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-benzyl(thiourea)]](/img/structure/B4540671.png)
![N-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)propanamide](/img/structure/B4540683.png)
![6-[2-(allyloxy)-5-chlorobenzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4540686.png)
![methyl 3-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B4540691.png)
![6-amino-4-{3-methoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4540709.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,5-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4540712.png)